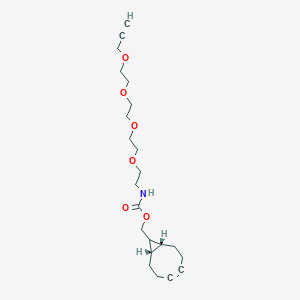
BCN-PEG4-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-PEG4-alkyne is a heterobifunctional bioorthogonal linker that contains a bicyclo[6.1.0]nonyne (BCN) moiety and an alkyne group. This compound is widely used in click chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This compound is known for its high reactivity with azide groups, making it an essential tool for bioconjugation and molecular labeling applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-PEG4-alkyne can be synthesized through a series of chemical reactions involving the introduction of the BCN and alkyne functional groups onto a polyethylene glycol (PEG) backbone. The synthesis typically involves the following steps:
Preparation of BCN Derivative: The BCN moiety is synthesized through a series of organic reactions, starting from commercially available cyclooctyne derivatives.
PEGylation: The BCN derivative is then conjugated to a PEG chain, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) ester.
Introduction of Alkyne Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
BCN-PEG4-alkyne primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of click chemistry reaction is highly selective and efficient, occurring under mild conditions without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules or biomolecules.
Conditions: Aqueous buffer solutions, room temperature, and neutral pH.
Major Products
The major product formed from the SPAAC reaction between this compound and an azide is a stable triazole linkage. This reaction is widely used for bioconjugation, molecular labeling, and the development of functionalized materials .
Scientific Research Applications
BCN-PEG4-alkyne is a heterobifunctional linker that contains a bicyclo[6.1.0]nonyne (BCN) moiety and an alkyne group. It is used for click chemistry applications . this compound's properties, such as high reactivity with azides, hydrophilicity, and biocompatibility, make it suitable for bioconjugation and biomedical applications .
Scientific Applications of this compound
- Bioorthogonal Chemistry this compound is used in bioorthogonal chemistry, which involves reactions that can occur within living systems without interfering with native biochemical processes . The BCN moiety reacts with azides, tetrazines, or nitrones in metal-free click chemistry, enabling the labeling and tracking of biomolecules in their native environments .
- Click Chemistry this compound is a click chemistry reagent. Click chemistry is a method for covalently conjugating molecular entities quickly and efficiently . The alkyne group can react with azides in a copper-catalyzed reaction or with strained cyclooctynes like BCN in a copper-free reaction .
- PROTAC Linker this compound can be used as a polyethylene glycol (PEG)-based PROTAC linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to E3 ubiquitin ligases .
Features that enable this compound's applications
- Excellent biocompatibility this compound's strain-promoted click reaction occurs rapidly under mild buffer conditions without needing a toxic copper catalyst .
- High chemoselectivity Azide and BCN groups in this compound do not react or interfere with other functional groups found in biological samples but conjugate to one another with high efficiency .
- Hydrophilic PEG4 Spacer The PEG4 spacer in this compound reduces aggregation, minimizes steric hindrance, and enhances solubility .
Mechanism of Action
The mechanism of action of BCN-PEG4-alkyne involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The BCN moiety undergoes a cycloaddition reaction with an azide group, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and molecular labeling applications .
Comparison with Similar Compounds
BCN-PEG4-alkyne is unique due to its high reactivity and biocompatibility. Similar compounds include:
Dibenzocyclooctyne (DBCO)-PEG4-alkyne: Another bioorthogonal linker used in SPAAC reactions, but with different reactivity and solubility properties.
Propargyl-PEG4-alkyne: A simpler alkyne-containing PEG linker used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Azide-PEG4-alkyne: Contains both azide and alkyne groups, allowing for dual click chemistry reactions .
This compound stands out due to its ability to undergo copper-free click chemistry, making it suitable for applications where copper toxicity is a concern.
Properties
Molecular Formula |
C22H33NO6 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H33NO6/c1-2-10-25-12-14-27-16-17-28-15-13-26-11-9-23-22(24)29-18-21-19-7-5-3-4-6-8-20(19)21/h1,19-21H,5-18H2,(H,23,24)/t19-,20+,21? |
InChI Key |
JSZZKMCQRQOJPM-WCRBZPEASA-N |
Isomeric SMILES |
C#CCOCCOCCOCCOCCNC(=O)OCC1[C@H]2[C@@H]1CCC#CCC2 |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















